molecular formula C17H19N5O2S B2867381 6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-81-6

6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2867381
CAS RN: 877634-81-6
M. Wt: 357.43
InChI Key: GUKHMVVGYOTJFF-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine and its related derivatives have been the subject of various synthesis and characterization studies. For instance, research led by Ahmed et al. (2003) focused on synthesizing pyrimidine derivatives, including those with a furyl group, demonstrating the compound's involvement in the creation of various heterocyclic compounds (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003). Similarly, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, including those with chloro and fluoro substituents, contributing to the understanding of this compound's crystal structure and theoretical properties through DFT calculations and Hirshfeld surface analysis (Sallam et al., 2021).

Biological Activities

While focusing on non-drug-related applications, it's noteworthy that derivatives of the compound have been evaluated for various biological activities. For example, Reddy et al. (2010) synthesized novel triazolo[3,4-b][1,3,4]thiadiazepines with a furyl and pyridyl moiety, assessing their antibacterial activity, which demonstrates the compound's potential in antimicrobial research (Reddy & Reddy, 2010). Another study by Sallam et al. (2021) on 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine shed light on its significant pharmaceutical importance in medicinal chemistry, highlighting the potential of such compounds in pharmaceutical applications (Sallam et al., 2021).

Agrochemical and Antiproliferative Potential

Additionally, the agrochemical and antiproliferative potential of pyridazine derivatives, including those related to 6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine, have been explored. Sallam et al. (2022) reported on the synthesis, structure, and docking study of a novel pyridazine derivative against fungal pathogens, indicating its use in agriculture (Sallam et al., 2022). Moreover, Ilić et al. (2011) investigated triazolopyridazine derivatives for their antiproliferative activity, revealing their potential in inhibiting the proliferation of endothelial and tumor cells, thus providing insights into the compound's application in cancer research (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHMVVGYOTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

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